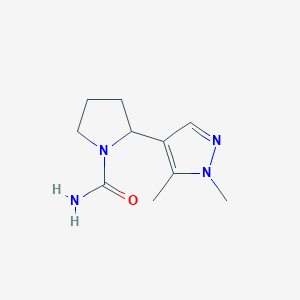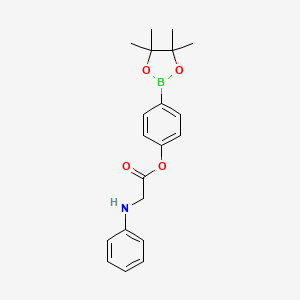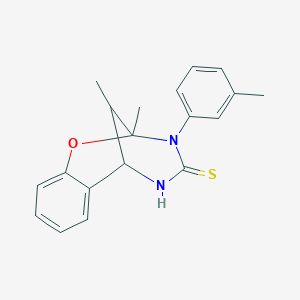
2-(1,5-Dimethylpyrazol-4-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, like DPC, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The five-membered pyrrolidine ring is a key feature of DPC. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds, like DPC, are often involved in various chemical reactions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
- Synthesis of New Polyamides: Faghihi et al. (2008) reported the synthesis of new polyamides through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, featuring a pyridyl moiety in the main chain, were characterized by FTIR spectroscopy, elemental analyses, inherent viscosity, and solubility tests. They demonstrated good solubility in polar solvents and were studied for their thermal properties, indicating potential applications in materials science (Faghihi & Mozaffari, 2008).
Antituberculosis Activity
- Antituberculosis Agents: Moraski et al. (2011) synthesized 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and evaluated their in vitro activity against tuberculosis strains, including multi- and extensive drug-resistant strains. Some compounds showed MIC(90) values of ≤ 1 μM, indicating strong potential as antituberculosis agents. This study highlights the importance of novel drug discovery in combating drug-resistant TB (Moraski et al., 2011).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Properties: El‐Borai et al. (2013) investigated the chemical behavior of certain enaminones towards active methylene reagents to synthesize pyrazolopyridine derivatives. These compounds were tested for their antioxidant activity using DPPH assay and showed significant activity. Additionally, they demonstrated antitumor activity against liver and breast cell lines, alongside antimicrobial activity against various bacteria and fungi (El‐Borai et al., 2013).
Anticancer Activity
- Anticancer Hybrid Molecules: Rasal et al. (2020) explored the design and synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety for in vitro anticancer activity. These hybrid molecules exhibited promising antiproliferative activity, particularly against MDA-MB human cancer cell lines, suggesting their utility in cancer drug development (Rasal et al., 2020).
DNA Binding and Gene Regulation
- Design of DNA-Binding Peptides: Wade et al. (1992) designed peptides based on pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin, demonstrating specific binding to the DNA minor groove. These peptides offer insights into the design of molecules capable of gene regulation through specific DNA interactions (Wade et al., 1992).
Direcciones Futuras
The future directions for DPC and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The pyrrolidine ring, a key feature of DPC, is a versatile scaffold for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-8(6-12-13(7)2)9-4-3-5-14(9)10(11)15/h6,9H,3-5H2,1-2H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKONANSUMOAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CCCN2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)


![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2955083.png)



![(E)-4-(Dimethylamino)-1-(2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)but-2-en-1-one](/img/structure/B2955089.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2955090.png)
![2-Chloro-1-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]ethanone](/img/structure/B2955093.png)
![1-[(Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-chloroethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2955094.png)
![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)
